Home > Products > Screening Compounds P145245 > N~5~-[3-(DIMETHYLAMINO)PROPYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
N~5~-[3-(DIMETHYLAMINO)PROPYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE -

N~5~-[3-(DIMETHYLAMINO)PROPYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Catalog Number: EVT-4766763
CAS Number:
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-(aryl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl) prop-2-en-1-ones

    Compound Description: These compounds are chalcone derivatives synthesized via a Claisen-Schmidt reaction. They were tested for antifungal activity against eight fungal species, including dermatophytes and Cryptococcus neoformans. Some derivatives, particularly 4a and 4c, exhibited moderate to high antifungal activity with fungicidal properties. []

    Relevance: These chalcone derivatives share a similar backbone structure with N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, featuring an aromatic ring connected to a three-carbon linker that includes a carbonyl group. This structural similarity highlights the potential for exploring diverse chemical modifications to this core structure for optimizing antifungal activity. The presence of the dimethylamino group in both the chalcone derivatives and N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide suggests that this moiety may play a role in the observed biological activities. []

3-aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes

    Compound Description: These compounds are pyrazoline derivatives synthesized from the chalcone derivatives mentioned above via cyclocondensation reactions with hydrazine hydrate in formic acid. These compounds were also tested for antifungal activity but generally showed lower potency compared to their precursor chalcone counterparts. []

    Relevance: These pyrazoline derivatives are structurally related to N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide through the presence of a five-membered heterocycle containing two nitrogen atoms. While the isoxazole ring in the target compound is directly connected to the aromatic ring, the pyrazoline ring in these derivatives is linked via a carbonyl group. Comparing their activity to N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide could provide insights into the impact of different heterocycles and linker modifications on biological activity. []

4-(3-(dimethylamino)propyl)-3,4-dihydro-2-(1-hydroxyethyl)-3-phenyl-2H-1,4-benzothiazine (SQ 11,579)

    Compound Description: SQ 11,579 is a benzothiazine derivative investigated for its metabolic fate in various species. Key metabolic transformations observed include N-demethylation, sulfoxidation, and aromatic hydroxylation. []

    Relevance: Although SQ 11,579 belongs to a different chemical class than N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, they share a crucial structural feature: the presence of a dimethylaminopropyl substituent. This shared moiety suggests potential similarities in their pharmacological profiles and metabolic pathways, highlighting the importance of studying the metabolism of N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide to anticipate potential metabolites and their biological activities. []

3,5‐Diaryl‐N‐substituted‐4,5‐dihydro‐1H‐pyrazole‐1‐carbothioamide Derivatives

    Compound Description: These are a series of pyrazoline derivatives designed as potential human monoamine oxidase (hMAO) inhibitors. The study focuses on exploring the structure-activity relationship by varying substituents on the pyrazole ring. Notably, one derivative demonstrated potent and selective inhibition of hMAO-A. []

    Relevance: These pyrazoline derivatives share a similar core structure with N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, specifically the 4,5-dihydro-1H-pyrazole ring. While the target compound features an isoxazole ring and lacks the thioamide group, the structural similarities suggest the possibility of exploring related modifications in N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide to modulate its potential hMAO inhibitory activity. []

N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and N-(4-acetyl-5-aryl-4,5-dihydro1,3,4-selenadiazoline-2-yl)acetamide

    Compound Description: These two series of compounds are 1,3,4-thiadiazoline (TDZs) and 1,3,4-selenadiazoline (SDZs) derivatives, respectively, synthesized and characterized for their antioxidant, antimicrobial, and toxic properties. []

    Relevance: Although structurally distinct from N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, the exploration of TDZs and SDZs as potential antioxidant and antimicrobial agents suggests the possibility of investigating similar properties for the target compound and its derivatives. Comparing their activity profiles could provide insights into the structure-activity relationships within different heterocyclic systems. []

Properties

Product Name

N~5~-[3-(DIMETHYLAMINO)PROPYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

IUPAC Name

N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

InChI

InChI=1S/C16H23N3O3/c1-19(2)10-4-9-17-16(20)15-11-14(18-22-15)12-5-7-13(21-3)8-6-12/h5-8,15H,4,9-11H2,1-3H3,(H,17,20)

InChI Key

XVCCLQNXXKYRGQ-UHFFFAOYSA-N

SMILES

CN(C)CCCNC(=O)C1CC(=NO1)C2=CC=C(C=C2)OC

Canonical SMILES

CN(C)CCCNC(=O)C1CC(=NO1)C2=CC=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.